1-(2-Chlorophenyl)propan-1-ol
Description
Contextualization of Chlorinated Propanols within Organic Synthesis and Chemical Biology
Chlorinated propanols are a class of chemical compounds that serve as important intermediates and building blocks in a variety of chemical transformations. Their utility stems from the presence of both a hydroxyl (-OH) group and a chlorine (-Cl) atom, which can be manipulated selectively in synthetic pathways. For instance, compounds like 3-chloro-1-propanol (B141029) are valuable intermediates in the synthesis of pharmaceuticals, such as the antithrombotic agent clopidogrel (B1663587) and the antiviral nelfinavir. google.com The synthesis of these compounds can be achieved through methods like the reaction of 1,3-propanediol (B51772) with hydrochloric acid using a catalyst. google.com
The reactivity of chlorinated propanols allows them to be used in the creation of other functional groups and molecular structures. solubilityofthings.com They can act as solvents and are key precursors in the synthesis of other chlorinated compounds like epoxides. The chlorine atom enhances the electrophilicity of the carbon backbone, making it susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. solubilityofthings.com In chemical biology, specific chlorinated propanols and their derivatives are investigated for their biological activities. For example, (S)-(+)-1-chloro-3-(2'-chlorophenylamino)-propan-2-ol, a related structure, has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in inflammatory processes. nih.gov
Significance of Chiral Secondary Alcohols in Pharmaceutical, Agrochemical, and Fine Chemical Industries
Chiral secondary alcohols are indispensable components in the synthesis of a vast array of biologically active molecules. longdom.orgresearchgate.net Chirality, or the "handedness" of a molecule, is a critical factor in the efficacy and safety of many drug products, as different enantiomers (non-superimposable mirror images) of a molecule can have vastly different biological effects. longdom.orgnih.gov Consequently, the production of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. nih.gov
These optically pure alcohols are key intermediates for drugs treating a range of conditions, including depression (Prozac), bradycardia (isoproterenol), and asthma (L-cloprenaline). researchgate.netresearchgate.net Beyond pharmaceuticals, chiral secondary alcohols are used as toxophores in agrochemicals and as important synthons for flavors, perfumes, and other fine chemicals. longdom.org The demand for enantiomerically pure secondary alcohols has spurred the development of numerous synthetic methods, including the asymmetric reduction of prochiral ketones using biocatalysts or chemical catalysts, and the enzymatic resolution of racemic mixtures. pharmtech.combohrium.com Biocatalysis, in particular, is an attractive, eco-friendly approach that often provides high yields and excellent enantioselectivity under mild reaction conditions. longdom.orgbohrium.com
Overview of Current Research Trajectories and Gaps for 1-(2-Chlorophenyl)propan-1-ol
Current research on this compound primarily focuses on its enantioselective synthesis, highlighting its role as a chiral building block. The asymmetric synthesis of its enantiomers is of significant interest, with methods being developed to produce it in high optical purity. sctunisie.org
One major research trajectory is the use of biocatalysis. The asymmetric reduction of the corresponding ketone, 2'-chloropropiophenone, using various microorganisms or their enzymes is a prevalent method. researchgate.net For instance, whole-cell biotransformation using Lactobacillus species has been explored for the production of enantiopure (S)-1-(2-chlorophenyl)ethanol, a structurally similar alcohol, demonstrating the potential of biocatalysis for this class of compounds. researchgate.net
Another significant approach is asymmetric hydrogenation using chiral metal-based catalysts, such as ruthenium-diphosphine complexes. sctunisie.org These chemical methods offer an alternative to enzymatic reactions and can be highly efficient in producing either enantiomer of the target alcohol with excellent enantioselectivity. sctunisie.org
A summary of a synthetic approach for (S)-1-(2-chlorophenyl)propan-1-ol is presented below:
| Precursor | Method | Catalyst/Reagent | Yield | Enantiomeric Excess (e.e.) | Reference |
| 2'-Chloropropiophenone | Asymmetric Hydrogenation | Chiral Ruthenium-Diphosphine Complex | 68% | >99% | sctunisie.org |
Despite these advances, gaps in the research remain. While the synthesis of the individual enantiomers is a primary focus, the exploration of the specific applications of enantiopure this compound is less documented in readily available literature. Further research could delve into its potential as a precursor for novel pharmaceuticals, agrochemicals, or functional materials, thereby fully realizing the value of its synthetic accessibility. Elucidating the distinct biological activities of the (R) and (S) enantiomers would also be a critical area for future investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFXBQTRQSKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402242 | |
| Record name | 1-(2-Chlorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22869-35-8 | |
| Record name | 1-(2-Chlorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Chlorophenyl Propan 1 Ol and Its Enantiomers
Classical Chemical Synthesis Approaches
Reduction Strategies for Prochiral Ketone Precursors
A primary and straightforward method for the synthesis of racemic 1-(2-chlorophenyl)propan-1-ol involves the reduction of its prochiral ketone precursor, 1-(2-chlorophenyl)propan-1-one (B1329673). This transformation is commonly accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com The reaction entails the nucleophilic addition of a hydride ion to the carbonyl carbon of the ketone, followed by protonation to yield the secondary alcohol.
Another approach involves a palladium-catalyzed process that couples p-iodochlorobenzene with allyl alcohol, followed by a reduction step. This method is noted for minimizing dechlorination, a common side reaction. google.com The reduction in this sequence can be carried out using sodium borohydride. google.com
| Precursor | Reducing Agent | Product | Reference |
| 1-(2-Chlorophenyl)propan-1-one | Sodium borohydride / Lithium aluminum hydride | This compound | smolecule.com |
| p-Iodochlorobenzene and Allyl alcohol | Sodium borohydride | 3-(p-chlorophenyl)-1-propanol | google.com |
Regioselective and Stereoselective Hydroxylation Methodologies
Regioselective and stereoselective hydroxylation provides another avenue for synthesizing related chlorohydrin structures. An environmentally friendly protocol demonstrates the vicinal functionalization of olefins to produce β-chlorohydrins. This method uses ammonium (B1175870) chloride as the chlorine source and oxone as an oxidant, offering a metal-free approach with high yields and a broad substrate scope. researchgate.net While not directly producing this compound, this methodology is pertinent for creating analogous structures with controlled regiochemistry.
Asymmetric Synthesis and Chiral Resolution Techniques
The production of specific enantiomers of this compound is crucial for various applications, necessitating the use of asymmetric synthesis or chiral resolution techniques.
Enantioselective Reduction of Ketone Precursors
A key strategy for obtaining enantiomerically enriched this compound is the enantioselective reduction of 1-(2-chlorophenyl)propan-1-one. This can be achieved through both chemical and biological methods.
Biocatalytic reduction using whole-cell Lactobacillus curvatus has been successfully employed for the enantioselective bioreduction of the analogous compound 1-(2-chlorophenyl)ethanone to (S)-1-(2-chlorophenyl)ethanol with high yield and excellent enantiomeric excess (>99%). researchgate.net This highlights the potential of biocatalysis for producing chiral alcohols.
Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. Ruthenium(II) complexes containing chiral diphosphine ligands are particularly effective catalysts for this transformation. rsc.orgacs.org For instance, the asymmetric hydrogenation of β-keto esters using chiral diphosphine-ruthenium catalysts can produce β-hydroxy esters with excellent enantioselectivity (>99% ee) and high yields. sctunisie.org These β-hydroxy esters can then be converted to the desired secondary alcohols, such as (S)-1-(2-chlorophenyl)propan-1-ol, which has been synthesized with a 68% yield. sctunisie.org
The efficiency of these catalysts is often attributed to the formation of a six-membered chelate ring between the ruthenium center and the substrate, which directs the stereochemical outcome of the hydrogenation. sctunisie.org The combination of a Ru(II) complex with a chiral diamine and a chiral diphosphine ligand, such as in [RuCl2(diphosphine)(diamine)], has been shown to be highly active and enantioselective for the hydrogenation of a wide range of aryl ketones. acs.orggoogle.com The choice of the diphosphine ligand and the diamine can be tuned to optimize the enantioselectivity for a specific ketone substrate. acs.org
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Chiral diphosphine-ruthenium complex | Achiral β-keto ester | (S)-1-(2-Chlorophenyl)propan-1-ol | >99% | 68% | sctunisie.org |
| RuCl2((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN) | 1,1,1-Trifluoroacetone | (S)-1,1,1-Trifluoro-2-propanol | Not specified | Not specified | google.com |
| Ruthenium(II) chiral phosphine (B1218219) complexes | Unsaturated carboxylic acids | Chiral carboxylic acids | ~60% | Not specified | rsc.org |
Biocatalytic Asymmetric Reduction (e.g., employing Alcohol Dehydrogenases, Whole-Cell Biotransformations)
The asymmetric reduction of the prochiral ketone, 2-chloropropiophenone, to the corresponding chiral alcohol, this compound, is a key transformation that can be effectively achieved using biocatalysts. Alcohol dehydrogenases (ADHs), either as isolated enzymes or within whole-cell systems, are particularly well-suited for this purpose due to their high stereoselectivity. nih.govjiangnan.edu.cn These enzymatic reductions offer a green and efficient alternative to traditional chemical methods. jiangnan.edu.cnresearchgate.net
Whole-cell biotransformations are often preferred as they provide a native cellular environment for the enzyme and can possess inherent cofactor regeneration systems, which are essential for the catalytic cycle of ADHs. frontiersin.org For instance, microorganisms can utilize glucose or other sacrificial substrates to regenerate the nicotinamide (B372718) cofactor NAD(P)H, which is consumed during the reduction of the ketone. frontiersin.org
Research has demonstrated the successful use of various microbial strains for the asymmetric reduction of related ketones. For example, Lactobacillus curvatus has been employed for the enantioselective bioreduction of 1-(2-chlorophenyl)ethanone, a structurally similar ketone, yielding the corresponding (S)-alcohol with high enantiomeric excess (>99%). researchgate.net This suggests the potential applicability of such microorganisms for the synthesis of enantiopure this compound. Another study highlighted the use of Acetobacter sp. CCTCC M209061 for the asymmetric reduction of 3-chloropropiophenone (B135402), achieving high yields and enantiomeric excess for the (S)-alcohol. acs.org
The use of immobilized whole cells can further enhance the stability and reusability of the biocatalyst. acs.org For example, Chlorella emersonii cells entrapped in a hydrogel have been shown to catalyze the biotransformation of 3-chloropropiophenone. magnusgroup.orgresearchgate.netnih.gov While this particular study focused on a dehalogenation reaction, it underscores the potential of immobilized microalgae in biotransformations of halogenated aromatic compounds. researchgate.netnih.gov
The performance of these biocatalytic reductions can be significantly influenced by reaction conditions such as pH, temperature, substrate concentration, and the presence of co-solvents. researchgate.netacs.org Deep eutectic solvents (DESs) have emerged as green and biocompatible co-solvents that can improve the efficiency of whole-cell bioreductions by enhancing substrate solubility and cell membrane permeability. acs.org In the case of the reduction of 3-chloropropiophenone by Acetobacter sp., the addition of a choline (B1196258) chloride/urea-based DES led to improved yield and productivity. acs.org
Table 1: Examples of Biocatalytic Asymmetric Reduction of Related Ketones
| Biocatalyst | Substrate | Product | Key Findings |
|---|---|---|---|
| Lactobacillus curvatus | 1-(2-chlorophenyl)ethanone | (S)-1-(2-chlorophenyl)ethanol | >99% e.e., demonstrating high enantioselectivity for a related substrate. researchgate.net |
| Acetobacter sp. CCTCC M209061 (immobilized) | 3-chloropropiophenone | (S)-3-chloro-1-phenylpropanol | Yield: 93.3%, >99.0% e.e. in a biphasic system with a deep eutectic solvent. acs.org |
| Chlorella emersonii (hydrogel entrapped) | 3-chloropropiophenone | 1-phenyl-1-propanone | Enhanced biotransformation compared to free cells, highlighting the benefits of immobilization. magnusgroup.orgresearchgate.netnih.gov |
Kinetic Resolution of Racemic this compound Mixtures (e.g., Lipase-Mediated Acylation)
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-mediated acylation is a common and effective approach for the kinetic resolution of racemic alcohols, including aryl propanols. metu.edu.trnih.govutupub.fi Lipases are hydrolytic enzymes that can catalyze esterification and transesterification reactions in non-aqueous media with high enantioselectivity. utupub.fimdpi.com
In a typical lipase-mediated kinetic resolution of racemic this compound, one enantiomer is selectively acylated by an acyl donor (e.g., vinyl acetate (B1210297) or a fatty acid) in the presence of a lipase (B570770), resulting in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. nih.govdiva-portal.org The success of the resolution depends on several factors, including the choice of lipase, acyl donor, solvent, and temperature. nih.gov
For instance, in the resolution of the structurally similar (R,S)-1-phenyl-1-propanol, Novozym 435 (a commercially available immobilized lipase B from Candida antarctica) exhibited high enantioselectivity. nih.gov The study found that using lauric acid as the acyl donor and toluene (B28343) as the solvent at 50°C provided the best results, yielding the (S)-enantiomer with 95% enantiomeric excess. nih.gov This demonstrates the potential for applying similar conditions to the resolution of this compound.
The choice of solvent plays a crucial role in lipase activity and enantioselectivity. Solvents with a log P value between 1.5 and 4.0 are often optimal. nih.gov The acyl donor also influences the reaction; for example, different fatty acids can affect the enantioselectivity of the lipase. nih.gov
Table 2: Factors Influencing Lipase-Mediated Kinetic Resolution
| Factor | Influence | Example |
|---|---|---|
| Lipase Type | Different lipases exhibit varying enantioselectivities for the same substrate. | Novozym 435 showed the highest enantioselectivity for the resolution of (R,S)-1-phenyl-1-propanol among the lipases tested. nih.gov |
| Acyl Donor | The structure of the acyl donor can impact the reaction rate and enantioselectivity. | Lauric acid was found to be an effective acyl donor for the resolution of (R,S)-1-phenyl-1-propanol. nih.gov |
| Solvent | The solvent affects enzyme activity and can influence enantioselectivity. | Toluene (Log P = 2.5) was the optimal solvent in the resolution of (R,S)-1-phenyl-1-propanol. nih.gov |
| Temperature | Temperature affects the reaction rate and can also impact enzyme stability and enantioselectivity. | A temperature of 50°C was found to be optimal for the resolution of (R,S)-1-phenyl-1-propanol. nih.gov |
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple chiral centers. While this compound itself has only one stereocenter, diastereoselective methods become relevant when it is a component of a larger molecule with additional chiral centers.
One general approach to diastereoselective synthesis involves the reaction of a chiral substrate with a reagent that creates a new stereocenter in a controlled manner. For example, the reduction of a ketone containing a nearby chiral center can proceed diastereoselectively, favoring the formation of one diastereomer over the other.
A relevant example is the diastereoselective synthesis of cis-2,4-diarylthiochromans, which involves the reduction of a 1,3-diaryl-3-phenylsulfanyl-1-propanone derivative. arkat-usa.org The initial reduction of the ketone with sodium borohydride yields a mixture of diastereomeric alcohols. arkat-usa.org Subsequent acid-catalyzed cyclization of this mixture leads to the formation of the cis-diastereomer of the thiochroman (B1618051) as the sole product. arkat-usa.org This demonstrates how a non-selective reduction can be followed by a diastereoselective cyclization to achieve a specific stereochemical outcome.
In the context of synthesizing molecules containing the this compound moiety, if the precursor ketone has a chiral auxiliary or another stereocenter, its reduction could be influenced to favor the formation of one diastereomer of the resulting alcohol. The choice of reducing agent and reaction conditions would be critical in controlling the diastereoselectivity of such a transformation.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. jocpr.com This involves minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com
Development of Waste-Minimized and Environmentally Benign Methodologies
A key aspect of green chemistry is the development of synthetic routes that minimize waste generation. Biocatalytic methods, as discussed earlier, are inherently green as they operate under mild conditions (ambient temperature and pressure, neutral pH) and often in aqueous media, reducing the need for volatile organic solvents. jiangnan.edu.cnresearchgate.net The use of enzymes or whole cells as catalysts avoids the use of toxic heavy metal catalysts often employed in chemical reductions. researchgate.net
Evaluation of Atom Economy and Process Efficiency in Synthetic Pathways
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions.
Comparing different synthetic pathways based on metrics like atom economy, E-factor (environmental factor, which measures the mass of waste produced per unit of product), and process mass intensity (PMI, which considers the total mass of materials used to produce a certain amount of product) is essential for evaluating their green credentials. The biocatalytic route, with its high atom economy and use of renewable catalysts, generally compares favorably to classical chemical methods that may rely on stoichiometric metal hydride reducing agents, which have poor atom economy and generate significant waste. acs.org
Chemical Transformations and Reactivity Studies of 1 2 Chlorophenyl Propan 1 Ol
Reactions at the Secondary Alcohol Moiety (e.g., Oxidation, Esterification, Etherification)
The secondary alcohol group is a key site for chemical modification, enabling its conversion into various other functional groups.
Oxidation
The secondary alcohol of 1-(2-chlorophenyl)propan-1-ol can be oxidized to the corresponding ketone, 1-(2-chlorophenyl)propan-1-one (B1329673). This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed, with the choice of reagent often depending on the desired selectivity and reaction conditions. For similar secondary alcohols, reagents like pyridinium (B92312) chlorochromate (PCC) or conditions such as Swern oxidation are used to achieve this conversion while minimizing over-oxidation. The ortho-chloro group can influence the reaction rate due to its electronic and steric properties.
| Reaction | Typical Reagents | Product |
| Oxidation | Pyridinium chlorochromate (PCC), CrO₃ | 1-(2-Chlorophenyl)propan-1-one |
Esterification
Esterification of the secondary hydroxyl group can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a base. Enzymatic methods have also proven highly effective for the stereoselective esterification of related chiral alcohols. For instance, lipase-catalyzed dynamic kinetic resolution has been used for the esterification of similar chlorohydrins, achieving high yields and enantiomeric purity. google.com This process involves the selective acylation of one enantiomer, allowing for the separation of chiral alcohols. google.commetu.edu.tr
| Acylating Agent | Catalyst/Method | Conditions | Product Type |
| Acyl Chloride/Anhydride | Base (e.g., Pyridine) | Anhydrous solvent | Ester |
| Carboxylic Acid | Acid (e.g., H₂SO₄) | Heat (Fischer Esterification) | Ester |
| Vinyl Acetate (B1210297) | Lipase (B570770) (e.g., CALB) | Organic solvent, 35-70 °C | Chiral Ester |
Etherification
The synthesis of ethers from this compound can be achieved through various methods, including the Williamson ether synthesis or acid-catalyzed dehydration. More recent methods involve iron-catalyzed reactions. For example, iron(III) triflate has been shown to effectively catalyze the direct etherification of secondary benzylic alcohols. acs.org This method can be used for both symmetrical ether formation (self-condensation) and the synthesis of unsymmetrical ethers by reacting with a different primary alcohol. acs.org The reaction involving 1-(4-chlorophenyl)ethanol (B1581629) with methanol, for instance, yields the corresponding unsymmetrical ether in high yield. acs.org
| Reactant(s) | Catalyst | Conditions | Product Type |
| This compound (2 eq.) | Fe(OTf)₃, NH₄Cl | Dichloromethane, 45 °C | Symmetrical Ether |
| This compound + Primary Alcohol | Fe(OTf)₃, NH₄Cl | Dichloromethane, 45-70 °C | Unsymmetrical Ether |
| This compound + Alkyl Halide | Strong Base (e.g., NaH) | Anhydrous THF (Williamson) | Unsymmetrical Ether |
Transformations Involving the Chlorophenyl Group (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Reactions)
The chlorine atom on the phenyl ring serves as a handle for carbon-carbon and carbon-heteroatom bond formation, although its reactivity is modulated by the electronic nature of the benzene (B151609) ring.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring of this compound is generally challenging. askfilo.com The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged intermediate (Meisenheimer complex). fishersci.fiiscnagpur.ac.in Since the propanol (B110389) side chain is not a strong electron-withdrawing group, harsh reaction conditions such as high temperatures and pressures with strong nucleophiles would likely be required. fishersci.fi Under such conditions, side reactions involving the alcohol moiety are probable.
Cross-Coupling Reactions
The chloroarene moiety is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. thermofisher.com Reactions like the Suzuki, Heck, and Negishi couplings are commonly used. thermofisher.comorganic-chemistry.org For these reactions to proceed, the hydroxyl group in this compound may require protection (e.g., as a silyl (B83357) ether or acetate) to prevent interference with the organometallic catalyst and reagents. Following the coupling reaction, the protecting group can be removed to regenerate the alcohol.
| Reaction Type | Coupling Partner | Typical Catalyst System | General Product |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Biaryl or Styrenyl derivative |
| Negishi Coupling | Organozinc Reagent | Pd or Ni catalyst | Alkylated/Arylated arene |
| Buchwald-Hartwig Amination | Amine | Pd catalyst + Ligand (e.g., BINAP) | N-Aryl derivative |
Stereospecificity and Stereoselectivity in Chemical Transformations of this compound
The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). The synthesis and reaction of enantiomerically pure forms of this alcohol are of significant interest, particularly for pharmaceutical applications.
Stereoselective synthesis of this compound is often achieved through the asymmetric reduction of the prochiral ketone, 1-(2-chlorophenyl)propan-1-one. This can be accomplished using chemical or biological catalysts.
One highly effective chemical method is the asymmetric hydrogenation using a chiral diphosphine-ruthenium catalyst. This approach has been used to synthesize (S)-1-(2-chlorophenyl)propan-1-ol with excellent enantioselectivity (>99% ee) and in good yield. sctunisie.org
Biocatalysis offers an environmentally friendly alternative. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or specific bacterial strains like Lactobacillus, contain alcohol dehydrogenases that can reduce ketones with high stereoselectivity. mdpi.comuniovi.es For example, the asymmetric bioreduction of the related ketone 1-(2-chlorophenyl)ethanone using Lactobacillus curvatus yields the corresponding (S)-alcohol with over 99% enantiomeric excess. researchgate.net Similar methodologies are applicable to the synthesis of chiral this compound. mdpi.com
Once obtained in enantiopure form, the chiral alcohol can undergo stereospecific reactions where the configuration of the stereocenter is retained or inverted in a predictable manner. For example, the conversion of an enantiopure alcohol to a chiral chloride with thionyl chloride can proceed with either retention or inversion of stereochemistry depending on the reaction mechanism. acs.org
| Method | Catalyst/Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Asymmetric Hydrogenation | Chiral Diphosphine-Ruthenium Catalyst | 1-(2-Chlorophenyl)propan-1-one | (S)-1-(2-Chlorophenyl)propan-1-ol | >99% | 68% | sctunisie.org |
| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | 3-Chloro-1-phenyl-propanone | (S)-3-Chloro-1-phenylpropan-1-ol | 94% | 42% | mdpi.com |
| Biocatalytic Reduction | Lactobacillus curvatus | 1-(2-Chlorophenyl)ethanone | (S)-1-(2-Chlorophenyl)ethanol | >99% | High | researchgate.net |
Stereochemical Aspects and Chiral Recognition in 1 2 Chlorophenyl Propan 1 Ol Research
Significance of Enantiopurity in the Development of Bioactive Compounds
Enantiopurity, or the presence of a single enantiomer of a chiral compound, is of paramount importance in the pharmaceutical and agrochemical industries. The differential interaction of enantiomers with biological systems, which are themselves chiral, can lead to significant differences in their biological activity. In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic or biological effect, while the other (the distomer) may be inactive, less active, or even cause undesirable or toxic effects. For instance, in the case of the drug thalidomide, the (R)-isomer has therapeutic properties, whereas the (S)-isomer is teratogenic.
The synthesis of enantiomerically pure compounds is therefore a crucial goal in the development of new bioactive molecules. google.commdpi.com Chiral alcohols, such as 1-(2-chlorophenyl)propan-1-ol, are valuable intermediates in the synthesis of a wide range of biologically active compounds and drugs. researchgate.net The specific three-dimensional structure of each enantiomer of this compound can dictate its binding affinity to biological targets like enzymes and receptors, thereby influencing its pharmacological profile. cymitquimica.comsmolecule.com The pursuit of enantiopure forms of such compounds is driven by the need to optimize therapeutic efficacy and minimize potential adverse effects.
Methodologies for the Determination of Absolute Configuration
Determining the absolute configuration of a chiral molecule like this compound, which is assigning the (R) or (S) designation to its chiral center, is a fundamental step in stereochemical research. Several methodologies are employed for this purpose.
One common approach is through chiroptical methods, such as the analysis of circular dichroism (CD) spectra. The pattern of Cotton effects in the CD spectrum can be compared to that of related compounds with known absolute configurations to infer the stereochemistry of the unknown molecule. nii.ac.jp
X-ray crystallography is a powerful technique that can provide an unambiguous determination of the absolute configuration of a crystalline compound. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound or a co-crystal with a known chiral host, the precise three-dimensional arrangement of its atoms can be elucidated. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral solvating agents or through the formation of diastereomeric derivatives (e.g., Mosher esters), can also be used to determine the absolute configuration and enantiomeric excess. nih.gov
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used analytical technique for separating enantiomers and determining their ratio (enantiomeric excess, ee). nii.ac.jpsctunisie.orguzh.ch While HPLC itself does not directly determine the absolute configuration, it is crucial for verifying the enantiopurity of a sample and can be used in conjunction with other methods for assignment. For instance, the elution order of enantiomers on a specific chiral column can sometimes be correlated with their absolute configuration based on established patterns for a class of compounds. uzh.ch
The absolute configuration of this compound enantiomers has been determined in various studies. For example, the (S)-enantiomer has been characterized and its properties reported. nih.gov
Table 1: Analytical Methods for Stereochemical Analysis
| Methodology | Principle | Application in this compound Research |
|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Separation of (R)- and (S)-enantiomers, determination of enantiomeric excess (ee). nii.ac.jpsctunisie.orguzh.ch |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement. | Unambiguous determination of the absolute configuration of a crystalline enantiomer or a co-crystal. rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to create diastereomeric environments that are distinguishable by NMR. | Determination of enantiomeric purity and, in some cases, absolute configuration. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule. | Comparison of spectra with known compounds to infer absolute configuration. nii.ac.jp |
Chiral Pool Synthesis Strategies and Deracemization Techniques
The synthesis of enantiomerically pure this compound can be approached through several strategies, including chiral pool synthesis and deracemization techniques.
Chiral Pool Synthesis involves using a readily available, enantiomerically pure natural product, such as an amino acid or a terpene, as a starting material. This strategy leverages the existing chirality of the starting material to build the desired chiral target molecule. While effective, the availability of suitable chiral starting materials can be a limitation. google.comdiva-portal.org
Asymmetric Synthesis is another key approach where a prochiral starting material is converted into a chiral product with a preference for one enantiomer. This is often achieved using chiral catalysts or reagents. sci-hub.se For instance, the asymmetric reduction of the corresponding ketone, 2-chloro-1-phenylpropan-1-one, using a chiral catalyst can yield enantiomerically enriched this compound. researchgate.netsctunisie.org Biocatalytic reductions using whole-cell systems, such as Lactobacillus curvatus, have also been shown to be effective for producing enantiopure chiral alcohols. researchgate.net
Deracemization techniques aim to convert a racemic mixture (a 1:1 mixture of both enantiomers) into a single, pure enantiomer, theoretically achieving a 100% yield. researchgate.netacs.org These methods typically involve a combination of a resolution step and a racemization step.
Dynamic Kinetic Resolution (DKR) is a powerful deracemization method. In this process, a racemic starting material is subjected to a kinetic resolution (where one enantiomer reacts faster than the other) while the slower-reacting enantiomer is continuously racemized (converted back to the racemic mixture). google.com This allows for the complete conversion of the racemate into a single enantiomer of the product. Lipases are often used as catalysts for the resolution step, while a racemization catalyst, such as an acidic resin, is used to interconvert the enantiomers of the starting material. diva-portal.orggoogle.com
Solid-state deracemization via temperature cycles is another technique applicable to conglomerate-forming compounds. This method involves subjecting a suspension of the enantiomerically enriched solid to temperature fluctuations, which, in the presence of a racemizing agent in the solution phase, leads to the dissolution of the undesired enantiomer and the growth of the desired enantiomer's crystals. researchgate.netacs.orgacs.org
Table 2: Synthetic and Resolution Strategies
| Strategy | Description | Example Application |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of a prochiral ketone using a chiral catalyst to produce an enantiomerically enriched alcohol. sctunisie.org | Synthesis of (S)-1-(2-chlorophenyl)propan-1-ol with high enantiomeric excess. sctunisie.org |
| Biocatalytic Reduction | Use of enzymes or whole-cell microorganisms to stereoselectively reduce a ketone. researchgate.net | Enantioselective bioreduction of 1-(2-chlorophenyl)ethanone using Lactobacillus curvatus. researchgate.net |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer to achieve a high yield of a single enantiomeric product. google.com | Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol using a lipase (B570770) and a racemic catalyst. google.com |
| Chiral Pool Synthesis | Utilization of a readily available chiral starting material to synthesize a new chiral compound. | Synthesis of complex molecules from natural products like amino acids or terpenes. |
Influence of Stereochemistry on Biological Activity and Pharmacological Profiles
The stereochemistry of this compound and its derivatives is a critical determinant of their biological activity and pharmacological profiles. The three-dimensional arrangement of the substituents around the chiral carbon atom dictates how the molecule interacts with chiral biological macromolecules such as enzymes and receptors. cymitquimica.comsmolecule.com
Even subtle differences in the spatial orientation of functional groups can lead to significant variations in binding affinity and efficacy. For structurally related compounds, it has been observed that different enantiomers can exhibit distinct biological activities. smolecule.comsmolecule.com For example, in the case of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, a structurally similar compound, the cytochrome P450 2B6 enzyme metabolizes the (S)-enantiomer at a significantly higher rate than the (R)-enantiomer, highlighting a clear stereochemical preference in its metabolism. smolecule.com
The presence of the chlorophenyl group, along with the hydroxyl and propyl groups, creates a specific pharmacophore. The position of the chlorine atom on the phenyl ring (in this case, ortho) also influences the electronic properties and steric hindrance of the molecule, which in turn affects its interaction with biological targets. Research on similar chiral amino alcohols suggests that they can act as intermediates for compounds with potential activity as neurotransmitter reuptake inhibitors or β-blockers. smolecule.com The specific stereoisomer of this compound is therefore expected to have a unique pharmacological profile, making the study of its individual enantiomers essential for any potential therapeutic application.
Biological Activity and Pharmacological Research of 1 2 Chlorophenyl Propan 1 Ol
Antimicrobial and Antifungal Activity Profiles
Research into chlorophenyl-containing compounds has identified notable antimicrobial and antifungal properties. While studies on 1-(2-Chlorophenyl)propan-1-ol are specific, the broader class of chlorophenyl propanol (B110389) derivatives has shown significant activity against various pathogens. Investigations have highlighted the potential of these compounds as fungistatic agents, particularly against plant pathogenic fungi. core.ac.ukresearchgate.net
For instance, studies on isomers and analogues, such as 1-(4'-chlorophenyl)propan-1-ol, have demonstrated considerable efficacy against Botrytis cinerea and Colletotrichum gloeosporioides. core.ac.ukresearchgate.netnih.gov The (R)-enantiomers of these compounds, in particular, have shown greater inhibition of fungal growth. core.ac.ukresearchgate.net The presence of the hydroxyl group is considered fundamental to the antifungal activity of this class of compounds. core.ac.ukresearchgate.net Research on 2-(2-Chlorophenyl)propan-1-ol also indicates it has potential antifungal properties, with studies showing it can inhibit the growth of Botrytis cinerea in vitro. The related ketone, 1-(2-Chlorophenyl)propan-2-one, is also noted for its antimicrobial and antifungal applications. smolecule.com
Antifungal Activity of Chlorophenyl Propanol Derivatives
| Compound/Derivative | Fungal Species | Observed Activity | Source(s) |
|---|---|---|---|
| (R)-(+)-1-(4'-chlorophenyl)propan-1-ol | Botrytis cinerea | Almost complete inhibition at 150 µg/mL. | core.ac.uk |
| (R)-(+)-1-(4'-chlorophenyl)propan-1-ol | Botrytis cinerea | 74% inhibition at 50 µg/mL. | core.ac.uk |
| (R)-enantiomers of chlorophenyl propanols | Colletotrichum gloeosporioides | Exhibited greater inhibition compared to (S)-enantiomers. | core.ac.uk |
| 2-(2-Chlorophenyl)propan-1-ol | Botrytis cinerea | Fungistatic effects and growth inhibition in vitro. |
Exploration of Therapeutic Potential
The structural features of this compound make it and its derivatives subjects of interest in pharmaceutical development for a range of conditions.
Derivatives of chlorophenyl alcohols are being explored for various therapeutic applications. Research suggests that derivatives of structurally similar compounds, like (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, may possess antitumor properties. smolecule.com More broadly, complex molecules containing chlorophenyl groups, such as certain indole (B1671886) and piperazine (B1678402) derivatives, have been investigated for their anticancer potential. ontosight.ainih.govnih.gov For example, a p-chlorophenyl-containing indole analog showed promising activity against breast cancer cell lines. nih.gov
In the realm of neurological disorders, (R)-1-(2-chlorophenyl)propan-1-ol has been noted as a compound of interest in the development of treatments. smolecule.com The ability of related compounds to modulate neurotransmitter systems underpins this potential. The most significant area of research is in connection with antidepressants. The antidepressant drug bupropion (B1668061), chemically known as 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one, is a well-known norepinephrine-dopamine reuptake inhibitor (NDRI). google.comrsc.org Its major metabolites are alcohol derivatives, such as 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol. smolecule.com These metabolites are also pharmacologically active and are thought to contribute to the therapeutic effects of the parent drug. While bupropion and its primary metabolites feature a 3-chlorophenyl group, the structural similarity to this compound makes the 2-chloro isomer a compound of interest for investigating similar neuropharmacological activities.
Chlorophenyl propanol and propanone structures are valuable intermediates in the synthesis of more complex, biologically active molecules. smolecule.comevitachem.com The reduction of the ketone 1-(2-Chlorophenyl)propan-2-one yields 1-(2-chlorophenyl)propan-2-ol, showcasing the precursor relationship within this chemical family. smolecule.com
The most prominent example of this role is in the context of the antidepressant bupropion. The synthesis of bupropion hydrochloride starts from m-chloropropiophenone (1-(3-chlorophenyl)propan-1-one). acs.orgtandfonline.comacs.org This ketone is brominated and then reacted with tert-butylamine (B42293) to form the bupropion base. rsc.orgtandfonline.com In the body, the ketone group of bupropion is metabolized via reduction to form the alcohol metabolite, hydroxybupropion (B195616) or 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol. google.com Therefore, while the ketone (propanone) is the synthetic precursor to the drug, the alcohol (propanol) is a key biologically active metabolite. Although the direct synthesis of bupropion involves the 3-chloro isomer, the 2-chloro analogues like this compound and its corresponding ketone are important research chemicals for developing new derivatives and understanding structure-activity relationships. smolecule.com
Applications in Pharmaceutical Development (e.g., Cancer, Neurological Maladies, Antidepressants, Anxiolytics)
Investigations into Interactions with Biological Systems and Molecular Targets
Understanding how this compound and its derivatives interact with biological molecules is key to elucidating their mechanisms of action.
The pharmacological effects of chlorophenyl propanol derivatives are often rooted in their ability to bind to specific enzymes and receptors. In the context of antidepressant action, bupropion's alcohol metabolites are known to bind to dopamine (B1211576) and norepinephrine (B1679862) transporters, inhibiting their reuptake. smolecule.com Studies on various chlorophenyl derivatives have also shown binding affinity for serotonin (B10506) receptors and sigma (σ) receptors, indicating a broad potential for modulating central nervous system pathways. scielo.br
The interaction of these compounds is not limited to neurotransmitter systems. For instance, certain chlorophenyl derivatives have been shown to interact with chloride channels in skeletal muscle and cannabinoid (CB1) receptors. csic.esnih.gov In antimicrobial research, the antifungal activity of related azole derivatives containing a dichlorophenyl-propan-2-ol structure has been linked to binding with fungal cytochrome P450 enzymes, specifically lanosterol (B1674476) 14α-demethylase (CYP51).
Reported Biological Targets for Chlorophenyl Derivatives
| Target Class | Specific Target | Compound Type | Potential Effect | Source(s) |
|---|---|---|---|---|
| Neurotransmitter Transporters | Dopamine Transporter (DAT) | Bupropion Metabolites | Reuptake Inhibition | smolecule.com |
| Neurotransmitter Transporters | Norepinephrine Transporter (NET) | Bupropion Metabolites | Reuptake Inhibition | smolecule.com |
| Neurotransmitter Receptors | Serotonin Receptors (e.g., 5-HT) | Chlorophenyl Derivatives | Binding/Modulation | |
| Fungal Enzymes | Cytochrome P450 (CYP51) | Dichlorophenyl-propan-2-ol Azoles | Enzyme Inhibition | |
| Ion Channels | Chloride Channels | Chlorophenoxy Propionic Acid | Modulation of Conductance | nih.gov |
| Cannabinoid Receptors | CB1 Receptor | Diarylureas with chlorophenyl group | Allosteric Modulation | csic.es |
The antimicrobial and antifungal effects of this compound and related compounds are believed to stem from their ability to disrupt essential microbial metabolic pathways. The lipophilic nature of the chlorophenyl group may facilitate passage through microbial cell membranes, allowing the compound to reach intracellular targets.
A primary proposed mechanism for antifungal action is the inhibition of enzymes crucial for the synthesis of the fungal cell membrane. Specifically, the inhibition of lanosterol 14α-demethylase (CYP51) by azole derivatives containing a chlorophenyl propanol structure disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This leads to increased membrane permeability and ultimately inhibits fungal growth. Other research suggests that these compounds may interfere with microbial cell wall synthesis or other critical cellular processes, though detailed molecular pathways often require further elucidation. smolecule.com The biotransformation of some chlorophenyl propanols by fungi has also been noted, suggesting that detoxification mechanisms may be present in the microorganisms. researchgate.net
Modulation of Neurotransmitter Systems (e.g., Norepinephrine and Serotonin)
Research into the direct actions of this compound on neurotransmitter systems is limited, as it is often studied in the context of being a metabolite of more complex synthetic cathinones. caymanchem.comnih.gov However, the pharmacological activity of its parent compounds and structural analogues provides significant insight into its likely effects. The primary mechanism of action for many cathinone (B1664624) derivatives involves interaction with monoamine transporters, which regulate the levels of key neurotransmitters like norepinephrine (NE), dopamine (DA), and serotonin (5-HT) in the synapse. nih.govwikipedia.org
Synthetic cathinones can be broadly categorized based on their primary mechanism at these transporters: they can act as uptake inhibitors (blockers) or as substrate-type releasers. researchgate.net For instance, some cathinone analogues are potent inhibitors of norepinephrine and dopamine transporters (NET and DAT, respectively) with much lower activity at the serotonin transporter (SERT). mdpi.com This profile is associated with strong psychostimulant effects. mdpi.com The position of substituents on the phenyl ring of cathinone analogues plays a crucial role in determining their activity at these transporters. nih.govnih.gov Compounds with a substituent at the 2-position (ortho), such as in this compound, are often primarily dopaminergic. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for this compound and its Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies focus on how modifications to the molecule affect its interaction with biological targets, such as monoamine transporters. nih.govresearchgate.net
Key areas of modification in SAR studies of cathinone-like molecules include:
Aromatic Ring Substitution: The position and nature of the substituent on the phenyl ring are critical. For chloro-substituted cathinones, the position of the chlorine atom (ortho, meta, or para) significantly alters the compound's pharmacological profile. wikipedia.org As a 2-chloro substituted compound, this compound belongs to a group that generally shows a preference for dopamine and norepinephrine transporters over the serotonin transporter. nih.govnih.gov
Alkyl Chain Modifications: The length and branching of the alkyl chain can also impact activity. For example, extending the alkyl chain in some pyrovalerone cathinones has been shown to enhance the potency of NET and DAT inhibition. mdpi.com
Amine Substitution: The nature of the substituent on the nitrogen atom also plays a role in the compound's activity.
The following table summarizes the general SAR findings for cathinone analogues, which helps to contextualize the expected activity of this compound:
| Structural Modification | Impact on Biological Activity |
| 2-Position (ortho) Substitution on Phenyl Ring | Generally favors dopaminergic and norepinephrinergic activity. nih.govnih.gov |
| 3-Position (meta) Substitution on Phenyl Ring | Tends to have lower dopaminergic activity, with some substituents favoring serotonergic activity. nih.govnih.gov |
| 4-Position (para) Substitution on Phenyl Ring | Often leads to increased serotonergic activity. nih.govnih.gov |
| Extension of Alkyl Chain | Can enhance NET and DAT inhibition potency in certain analogues. mdpi.com |
Impact of Stereochemistry on Biological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological efficacy of many drugs and chemical compounds. researchgate.netwindows.net For molecules with one or more chiral centers, the different enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties. nih.gov
This compound has a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers: (S)-1-(2-chlorophenyl)propan-1-ol and (R)-1-(2-chlorophenyl)propan-1-ol. nih.gov While specific studies on the differential effects of the enantiomers of this compound are not widely available, research on related chiral compounds provides a strong basis for expecting stereoselective activity.
For example, in the case of the antidepressant bupropion, which is also a substituted cathinone, the (S)-enantiomer is more potent than the (R)-enantiomer. nih.gov Similarly, for the SNRI venlafaxine, the (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake, while the (S)-enantiomer is more selective for serotonin reuptake. nih.govmdpi.com
The differential activity of enantiomers arises from their distinct interactions with chiral biological targets like receptors and enzymes. researchgate.net One enantiomer may fit more precisely into a binding site, leading to a stronger or different effect compared to its mirror image. This principle is fundamental to modern drug development, where the use of a single, more active enantiomer can lead to improved therapeutic outcomes and reduced side effects. researchgate.netnih.gov
Rational Design of Analogues with Enhanced Bioactivity
Rational drug design aims to create new molecules with improved biological activity based on an understanding of their structure-activity relationships and their interaction with biological targets. nottingham.ac.ukunimi.it For this compound and its analogues, rational design strategies would focus on modifying its structure to enhance its desired pharmacological properties, such as potency and selectivity for specific neurotransmitter transporters. mdpi.com
Key strategies in the rational design of analogues could include:
Target-Focused Modifications: Based on the known SAR, specific modifications can be made to the molecule to increase its affinity and efficacy at a particular target. For example, if the goal is to create a more potent norepinephrine reuptake inhibitor, modifications could be made to the phenyl ring or alkyl chain that are known to enhance NET binding. mdpi.com
Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, the chlorine atom could be replaced with other halogens or small electron-withdrawing groups to fine-tune the electronic properties of the phenyl ring.
Computational Modeling: Molecular modeling and docking studies can be used to predict how different analogues will bind to their target proteins. This allows for the in silico screening of a large number of potential compounds before they are synthesized, saving time and resources.
The following table outlines some potential rational design strategies for analogues of this compound:
| Design Strategy | Potential Modification | Desired Outcome |
| Enhance NET/DAT Inhibition | - Introduction of specific substituents on the phenyl ring. - Modification of the alkyl chain length. mdpi.com | Increased potency and selectivity as a norepinephrine-dopamine reuptake inhibitor. |
| Improve Metabolic Stability | - Introduction of fluorine atoms at key positions. - Modification of groups susceptible to metabolism. | Longer duration of action and improved pharmacokinetic profile. |
| Increase Selectivity | - Fine-tuning of stereochemistry. - Introduction of bulky groups to prevent binding to off-target receptors. | Reduced side effects by minimizing interaction with other neurotransmitter systems like serotonin. nih.govnih.gov |
Mechanistic Investigations in 1 2 Chlorophenyl Propan 1 Ol Chemistry and Biology
Reaction Mechanism Elucidation in Synthetic Pathways (e.g., Radical Anion Formation, Hydrogen Activation)
Understanding the mechanistic underpinnings of synthetic pathways is fundamental to controlling reaction outcomes, yields, and stereoselectivity. For chlorophenyl-substituted propanols, several key mechanistic concepts are under investigation.
Radical Anion Formation: In certain reactions, particularly those involving electron transfer processes, the formation of radical anion intermediates can be a critical step. For instance, in photoreactions of related compounds like 3,3-diaryl-1,1-dicyano-2-methylprop-1-enes with allyltrimethylsilane, the process is initiated by a photoinduced electron transfer, leading to the formation of a radical anion of the aryl-containing substrate. vulcanchem.com Subsequent protonation of this intermediate is a key step that determines the final product distribution. vulcanchem.com While not directly documented for the synthesis of 1-(2-chlorophenyl)propan-1-ol, such pathways are plausible under specific reductive or photochemical conditions. The stability and subsequent reactivity of the generated radical anion would be influenced by the electron-withdrawing nature of the chlorine substituent on the phenyl ring.
Hydrogen Activation: The activation of hydrogen is a cornerstone of many reduction and hydrogenation reactions used to synthesize alcohols. In the context of producing this compound, catalytic asymmetric hydrogenation of the corresponding ketone, 1-(2-chlorophenyl)propan-1-one (B1329673), is a key method. This process involves the activation of molecular hydrogen by a transition metal catalyst, typically a ruthenium or iridium complex, which then facilitates the transfer of hydrogen to the carbonyl group.
Recent studies on related systems have explored C-H activation for hydrogen isotope exchange (HIE) in aryl carbamates using iridium(I) complexes. chemicalbook.com This process, crucial for creating isotopically labeled compounds for mechanistic studies, proceeds via the activation of C-H bonds. Similarly, in hydrodehalogenation reactions of aryl halides, palladium catalysts are used to activate hydrogen from sources like hydrogen gas or propan-2-ol. smolecule.com The choice of hydrogen source and catalyst can significantly influence the reaction pathway and efficiency. smolecule.com For example, propan-2-ol has been shown to be an effective hydrogen donor in some palladium-catalyzed hydrodechlorination processes. smolecule.com
The table below summarizes key synthetic reactions and their plausible mechanistic features.
| Reaction Type | Key Mechanistic Feature | Catalyst/Reagent Example | Relevance to this compound |
| Asymmetric Hydrogenation | Hydrogen activation by transition metal | Ruthenium-diphosphine complexes | Direct synthesis of chiral this compound from the corresponding ketone. |
| Photoreduction | Radical anion formation | Phenanthrene (photosensitizer) | A potential pathway for reduction or functionalization, though not a standard synthetic route. |
| C-H Activation/HIE | Oxidative addition/reductive elimination | Iridium(I)-NHC-phosphine complexes | Used for isotopic labeling to study other reaction mechanisms. chemicalbook.com |
Mechanistic Basis of Biological Activity
While detailed biological studies focused solely on this compound are limited in publicly accessible literature, research on structurally similar compounds provides a framework for understanding its potential biological mechanisms. The activity of such molecules is often rooted in their ability to interact with specific biological targets like enzymes and receptors, thereby modulating cellular pathways.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For derivatives of chlorophenyl propanol (B110389), this method has been instrumental in postulating mechanisms of action.
For example, studies on (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, a norepinephrine-dopamine reuptake inhibitor, have used molecular docking to model its interaction with neurotransmitter transporters. smolecule.comevitachem.com Similarly, for 2-amino-1-(3-chlorophenyl)propan-1-one, docking into dopamine (B1211576) transporter (DAT) homology models helped identify key interactions, such as hydrogen bonding and π-π stacking, that are crucial for its binding affinity.
Computational modeling, including Density Functional Theory (DFT), can further elucidate the electronic properties that govern these interactions. For a related chalcone (B49325), 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one, DFT calculations were used to analyze the molecular electrostatic potential surface, which helps in understanding reactivity and intermolecular interactions. researchgate.net These computational approaches suggest that the chlorophenyl moiety often engages in hydrophobic or specific π-stacking interactions within the binding pockets of target proteins. researchgate.net
The interaction of chlorophenyl propanol derivatives with their molecular targets can trigger changes in cellular signaling pathways. For instance, the inhibition of neurotransmitter reuptake by compounds like (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol leads to increased levels of dopamine and norepinephrine (B1679862) in the synaptic cleft, which is the basis for their potential antidepressant effects. smolecule.comevitachem.com
Research on other complex molecules containing a chlorophenyl substructure has shown modulation of various pathways. For example, certain imidazo[2,1-b]thiazole (B1210989) derivatives linked to a chlorophenyl group have been evaluated as anti-proliferative agents against liver cancer cell lines, with their activity linked to binding with the Glypican-3 protein. nih.gov Another study on a benzimidazole (B57391) derivative with a 3-(2-chlorophenyl)propanoyl moiety identified it as a novel inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. nih.gov Although these are more complex molecules, they highlight the potential for the chlorophenylpropanol scaffold to serve as a core for modulating significant cellular pathways.
Molecular Docking and Computational Modeling of Ligand-Target Interactions
Application of Spectroscopic and Isotopic Labeling Techniques for Mechanistic Insights
Spectroscopic and isotopic labeling methods are indispensable tools for probing reaction mechanisms and molecular structures.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to characterize intermediates and final products in synthetic pathways, providing crucial evidence for proposed mechanisms.
NMR Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure. For instance, in the synthesis of a related compound, 1-(2′-bromophenyl)propan-1-ol, 1H NMR was used to identify the chemical shifts and coupling constants of the protons, confirming the structure of the product. acs.org The specific shifts observed for the aromatic and aliphatic protons can confirm the position of the chloro substituent and the propanol chain.
Mass Spectrometry: MS provides the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-propanol, for example, shows a characteristic base ion peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment, which helps distinguish it from its isomer, 2-propanol. semanticscholar.org For this compound, mass spectrometry would confirm the molecular mass of 170.63 g/mol and show a characteristic isotopic pattern due to the presence of chlorine (35Cl and 37Cl). nih.gov
The following table presents typical spectroscopic data for a closely related compound, which illustrates the type of information obtained from these techniques.
Spectroscopic Data for 1-(2'-Bromophenyl)propan-1-ol
| Technique | Observed Data (δ in ppm for NMR, m/z for MS) | Interpretation | Reference |
|---|---|---|---|
| 1H NMR | 1.01 (t), 1.65-1.90 (m), 1.95-2.05 (m), 5.01 (dt), 7.12 (t), 7.33 (t), 7.49-7.56 (m) | Confirms the presence and connectivity of the ethyl group, hydroxyl proton, and substituted phenyl ring. | acs.org |
| 13C NMR | 10.1, 30.6, 74.2, 122.2, 127.4, 127.6, 128.7, 132.6, 143.6 | Assigns carbon environments, including the methyl, methylene, methine, and various aromatic carbons. | acs.org |
Isotopic Labeling: The use of stable isotopes like deuterium (B1214612) (2H) or carbon-13 (13C) is a powerful method for tracing the path of atoms through a reaction. scripps.edumedchemexpress.com For example, in studying the mechanism of C-H activation, deuterium labeling can reveal which specific C-H bonds are involved in the reaction. chemicalbook.com A reaction performed with a deuterated reagent or in a deuterated solvent, followed by NMR or MS analysis of the product, can pinpoint the location of the deuterium atoms. This technique could be applied to the synthesis of this compound to distinguish between different possible hydrogenation or reduction mechanisms. scripps.edu
Derivatives and Analogues of 1 2 Chlorophenyl Propan 1 Ol: Synthesis and Bioactivity
Synthesis of Structurally Modified Chlorinated Propanols (e.g., Dichloro-propanols, Methylsulfanyl-propanols)
The core structure of 1-(2-chlorophenyl)propan-1-ol serves as a scaffold for introducing additional functional groups, leading to compounds with potentially altered physicochemical and biological properties. Key modifications include the introduction of additional chlorine atoms or sulfur-containing moieties like the methylsulfanyl group.
Dichloro-propanols: The synthesis of dichlorinated propanols, such as 1,3-dichloro-2-propanol (B29581) (DCP), often involves the reduction of a corresponding ketone precursor. One established method involves the reduction of 1,3-dichloroacetone (B141476) (DCA) using isopropanol (B130326) as the reducing agent and aluminum isopropoxide as the catalyst. google.com This reaction proceeds efficiently at temperatures between 20°C and 85°C, with optimal results observed at 25°C to 60°C. google.com The molar ratio of the aluminum isopropoxide catalyst to the DCA substrate is a critical parameter, typically ranging from 0.01 to 1. google.com
Methylsulfanyl-propanols: The introduction of a sulfur-containing group is another synthetic strategy. For instance, 1-(methylsulfonyl)-1-propene can be synthesized from its corresponding alcohol, 1-(methylsulfonyl)-2-propanol. karazin.ua This dehydration reaction is effectively carried out using a methanesulfonyl chloride (MeSO₂Cl)/organic base system. karazin.ua This protocol allows for a one-pot formation of a leaving group and its subsequent elimination, avoiding the need to isolate intermediate mesyl derivatives. karazin.ua The resulting products can be a mixture of E- and Z-isomers, whose structures are confirmed using NMR spectroscopy and mass spectrometry. karazin.ua
Design and Synthesis of Propanol-Based Analogues with Altered Aromatic or Aliphatic Substructures
The rational design of analogues focuses on modifying the aromatic (chlorophenyl) or aliphatic (propanol) parts of the molecule to optimize interactions with biological targets.
Altering Aliphatic Substructures: The aliphatic propanol (B110389) chain is a prime site for modification to alter polarity, flexibility, and hydrogen bonding potential. A common strategy involves replacing or derivatizing the hydroxyl group or extending the carbon chain. In the development of potent anticancer agents, salicylamide (B354443) derivatives were synthesized with various amino acid linkers attached to the core structure. nih.gov These linkers, including L-leucine, L-phenylalanine, and glycine, introduce diverse side chains that can influence the compound's interaction with target proteins. nih.gov Similarly, in the design of sphingosine (B13886) kinase inhibitors, the aliphatic portion of the molecule was altered by introducing moieties like hex-1-ynyl or octylphenyl groups to modulate activity and selectivity. acs.org
The table below summarizes various strategies for analogue design.
Table 1: Analogue Design and Synthesis Strategies| Modification Site | Strategy | Example Precursor/Reagent | Resulting Structure | Reference |
|---|---|---|---|---|
| Aliphatic Chain | Introduction of Amino Acid Linkers | Fmoc-L-Val-OH, Fmoc-L-Phe-OH | Salicylamide derivatives with varied amino acid linkers | nih.gov |
| Aliphatic Chain | Addition of Alkynyl Groups | 1-Hexyne, Propargyl alcohol | Phenyl-alkynol and phenyl-ethanol derivatives | acs.org |
| Aliphatic Chain | Cyclocondensation | Aminoacetic acid | 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acids | mdpi.com |
| Aromatic Ring | Isomeric Variation | 3-chlorophenyl starting materials | 3-(3-chlorophenyl) analogues | mdpi.com |
Biological Screening and Structure-Activity Relationship Studies for Novel Derivatives
Once synthesized, the novel derivatives undergo biological screening to determine their activity and to establish structure-activity relationships (SAR).
SAR studies on salicylamide derivatives designed as potential adenovirus inhibitors revealed that the N-(4-fluorobenzyl) and N-(thiophen-2-ylmethyl) moieties were crucial for potent activity. csic.es A series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates were screened for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. mdpi.com The highest activity was found in the propylcarbamate derivative (1b), which had an IC₅₀ value of 80 µM. mdpi.com The study concluded that the lipophilicity and size of the N-alkyl substituent are important factors influencing PET-inhibiting activity. mdpi.com
In the realm of anticancer research, chalcone (B49325) and diarylpentanoid analogues were evaluated for their growth-inhibitory activity in human cancer cells. nih.gov Several compounds demonstrated significant activity, with GI₅₀ values in the low micromolar to nanomolar range. nih.gov The SAR analysis showed that the presence of halogen groups at the para-position of the aromatic rings led to a decrease in the growth-inhibitory effect compared to the hit compound. nih.gov
The following tables present selected data from biological screenings.
Table 2: Photosynthetic Electron Transport (PET) Inhibition by 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates| Compound | Alkyl Substituent (R²) | IC₅₀ (µM) |
|---|---|---|
| 1a | Ethyl | 100 |
| 1b | Propyl | 80 |
| 1c | Butyl | 90 |
| 1d | Pentyl | 100 |
| 1e | Isopropyl | 110 |
Data sourced from a study on PET inhibition in spinach chloroplasts. mdpi.com
Table 3: Antiproliferative Activity of Selected Salicylamide Derivatives Against Human Adenovirus (HAdV)| Compound | R¹ Group | R² Group | Anti-HAdV-5 IC₅₀ (µM) |
|---|---|---|---|
| 11 | H | 4-Fluorobenzyl | 0.81 |
| 13 | H | Thiophen-2-ylmethyl | 0.58 |
| 14 | H | 4-(Trifluoromethyl)benzyl | 0.84 |
| 17 | H | 3-Fluorobenzyl | 0.90 |
Data sourced from a study on inhibitors of human adenovirus infection. csic.es
Identification of Lead Compounds for Further Preclinical Development
The goal of SAR studies is to identify lead compounds—molecules with promising activity and characteristics that make them suitable for further optimization and preclinical testing. up.ac.za A lead compound serves as the starting point for developing a clinically viable drug. up.ac.za
From the screening of salicylamide derivatives against human adenovirus, several compounds (13, 14, 17, 20, 58, 60, 62, and 70) showed significantly improved anti-HAdV activities with high selectivity indexes (>100), indicating a better safety window compared to the initial lead compound, niclosamide. csic.es These have been identified as having therapeutic potential for further development. csic.es
In the search for new antitumor agents, molecular modifications of a diarylpentanoid hit compound (BP-C4) led to the discovery of compound 16 . nih.gov This new analogue showed more pronounced antiproliferative activity and was selective for cancer cells expressing wild-type p53. nih.gov Another derivative, compound 17 , exhibited enhanced antiproliferative activity and low toxicity in non-tumor cells. nih.gov These compounds were identified as valuable lead structures for the development of novel p53-MDM2 interaction inhibitors and apoptosis inducers. nih.gov
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Conformational Analysis and Reaction Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the structural and energetic properties of 1-(2-Chlorophenyl)propan-1-ol. mdpi.comwisc.edu These calculations provide insights into the molecule's preferred three-dimensional shapes (conformations) and the energy changes associated with its chemical reactions.
Conformational Analysis: The presence of a flexible propanol (B110389) chain and a rotatable phenyl ring in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. For similar halo-alcohols, studies have shown that conformers with a gauche orientation between the halogen and hydroxyl groups are often prevalent. researchgate.net This preference can be attributed to factors like hyperconjugation rather than intramolecular hydrogen bonding. researchgate.net
Quantum chemical methods are used to optimize the geometry of various possible conformers and calculate their relative energies. researchgate.net By mapping the potential energy surface, researchers can identify the global minimum energy conformation and other low-energy isomers that are likely to exist at room temperature. The results of these calculations can be validated by comparing computed spectroscopic data, such as NMR chemical shifts, with experimental measurements. asianpubs.org
| Parameter | Description | Typical Application for this compound | Reference |
|---|---|---|---|
| ΔEH-L (HOMO-LUMO Gap) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). It relates to the chemical reactivity and kinetic stability of the molecule. | Predicting the molecule's reactivity; a smaller gap suggests higher reactivity. | mdpi.comresearchgate.net |
| Rotational Barriers | The energy required to rotate around a specific chemical bond (e.g., the C-C bond of the propanol chain or the C-phenyl bond). | Understanding the flexibility of the molecule and the interconversion rates between different conformers. | researchgate.net |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. Calculated by identifying the transition state structure. | Predicting the feasibility and rate of reactions, such as oxidation, reduction, or elimination. | acs.org |
| Reaction Enthalpy (ΔH) | The net change in heat content during a chemical reaction. It indicates whether a reaction is exothermic or endothermic. | Determining the thermodynamic favorability of synthetic or metabolic pathways. | researchgate.net |
Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations offer a way to observe the motion of a molecule and its interactions with its environment over time. nih.gov This technique is particularly valuable for studying how this compound might interact with biological targets, such as enzymes or receptors, and for exploring its full range of possible conformations in solution. researchgate.net
Ligand-Receptor Interactions: MD simulations are frequently used to refine the results of molecular docking studies, which predict the binding pose of a ligand to a receptor. researchgate.netsmolecule.com Once this compound is docked into the active site of a target protein, an MD simulation can be run to assess the stability of the predicted binding mode. nih.gov The simulation reveals how the ligand and receptor atoms move and adapt to each other, providing a more dynamic and realistic picture of the interaction. uc.pt This can help identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding affinity. nih.gov For related compounds, MD simulations have been used to understand how specific functional groups, like the chlorophenyl group, contribute to stabilizing the ligand within a receptor's binding pocket. smolecule.commdpi.com
Conformational Landscapes: While quantum chemical calculations identify static, minimum-energy conformations, MD simulations explore the entire conformational landscape of the molecule in a dynamic environment, such as in water. By simulating the molecule for nanoseconds or longer, researchers can observe transitions between different conformations and understand the molecule's flexibility. This information is critical because the biologically active conformation of a molecule may not be its lowest-energy state in isolation.
| Parameter | Description | Relevance to this compound Studies | Reference |
|---|---|---|---|
| Force Field | A set of parameters and equations used to describe the potential energy of the system of atoms (e.g., AMBER, CHARMM, GROMOS). | Defines the physics governing the interactions between atoms in the simulation, ensuring realistic molecular behavior. | nih.gov |
| Solvent Model | Representation of the solvent (e.g., explicit water models like TIP3P or implicit solvent models). | Crucial for accurately simulating the behavior of the molecule in a biological environment, as solvent interactions significantly affect conformation and binding. | |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). | Longer simulation times allow for the observation of larger conformational changes and more reliable assessment of binding stability. | mdpi.com |
| Analysis Metrics | Quantities calculated from the simulation trajectory, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis. | Used to quantify the stability of the ligand-receptor complex and identify flexible regions of the molecule. | mdpi.com |
Predictive Modeling of Biological Activity (e.g., QSAR, Pharmacophore Modeling)
Predictive modeling techniques are used to establish a relationship between the chemical structure of a compound and its biological activity. srce.hr These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are essential for prioritizing the synthesis of new compounds and for predicting the potential biological effects of molecules like this compound. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the structural or physicochemical properties of a series of compounds and their measured biological activity. nih.govbiointerfaceresearch.com For a set of related compounds, molecular descriptors (numerical values representing properties like size, lipophilicity, and electronic character) are calculated. core.ac.uk Statistical methods are then used to build a model that can predict the activity of new, untested compounds. innovareacademics.in For example, QSAR studies on antifungal chlorophenyl derivatives have highlighted the importance of specific properties, such as the dipole moment and certain topological parameters, in determining their efficacy. core.ac.ukresearchgate.net
Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govmdpi.com Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. mdpi.commdpi.com Once a model is developed, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov Studies on similar antifungal agents have used pharmacophore models to identify key features necessary for activity, such as hydrophobic groups and hydrogen bond acceptors. nih.gov
| Descriptor Class | Example Descriptors | Information Provided | Reference |
|---|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic distribution and reactivity of the molecule. | researchgate.net |
| Steric/Topological | Molecular Weight, Molecular Volume, Kappa Shape Indices (κ) | Relates to the size, shape, and branching of the molecule. | researchgate.net |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which affects its ability to cross cell membranes. | core.ac.uk |
| Thermodynamic | Total Energy, Enthalpy of Formation | Provides information about the stability of the molecule. | researchgate.net |
Environmental Fate and Ecotoxicological Research of 1 2 Chlorophenyl Propan 1 Ol
Biodegradation Pathways and Environmental Persistence in Various Compartments
There is a significant lack of specific data on the biodegradation pathways and environmental persistence of 1-(2-Chlorophenyl)propan-1-ol in soil, water, and sediment. General research on chlorinated aromatic compounds suggests that they can be persistent in the environment due to the stability of the carbon-chlorine bond. The position of the chlorine atom on the phenyl ring can significantly influence the compound's susceptibility to microbial degradation.
The persistence of this compound in different environmental compartments would be influenced by factors such as microbial population density, nutrient availability, temperature, and pH. In anaerobic environments, reductive dechlorination might be a possible initial step in its breakdown, a process observed for other chlorinated aromatic compounds.
Ecotoxicity Assessments on Aquatic and Terrestrial Organisms
No specific ecotoxicity data for this compound on aquatic or terrestrial organisms were found in the available literature. To understand its potential impact, researchers would need to conduct standardized tests on representative species.
For aquatic ecosystems, this would typically involve assessing the acute and chronic toxicity to organisms at different trophic levels, such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish, Danio rerio). Key endpoints in such studies would include the EC50 (the concentration causing an effect in 50% of the test population) for algae and invertebrates, and the LC50 (the concentration causing mortality in 50% of the test population) for fish.
For terrestrial ecosystems, assessments would focus on soil-dwelling organisms like earthworms (e.g., Eisenia fetida), and various microbial communities. The potential for bioaccumulation in the food chain would also be a critical area of investigation. Given its chemical structure, which includes a chlorinated phenyl group, there is a potential for lipophilicity, which could lead to its accumulation in the fatty tissues of organisms.
Development of Sustainable Production and Disposal Strategies for this compound
Information regarding the development of sustainable production and disposal strategies specifically for this compound is not available. General principles of green chemistry would advocate for production methods that reduce or eliminate the use and generation of hazardous substances. This could involve exploring biocatalytic synthesis routes, which often offer higher selectivity and milder reaction conditions compared to traditional chemical synthesis.
For disposal, bioremediation strategies leveraging the degradative capabilities of microorganisms, such as the fungi mentioned earlier, could be a sustainable approach. This would involve creating conditions that favor the growth and enzymatic activity of these organisms to break down the compound in contaminated soil or water. However, the feasibility and effectiveness of such strategies would first require a thorough understanding of the compound's biodegradation pathways and the factors that influence them.
Future Research Directions and Translational Applications
Development of Highly Enantioselective and Sustainable Synthetic Routes for Scalable Production
The production of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern chemistry, making the development of efficient, scalable, and green synthetic methods for chiral molecules like 1-(2-chlorophenyl)propan-1-ol a primary research goal. Future efforts are focused on overcoming the limitations of classical resolution or non-selective synthesis, which are often inefficient and produce significant waste.
Key research areas include:
Asymmetric Catalysis : The asymmetric hydrogenation of the corresponding prochiral ketone, 1-(2-chlorophenyl)propan-1-one (B1329673), using chiral catalysts is a promising route. Research has demonstrated that chiral diphosphine-ruthenium catalysts can produce secondary alcohols with excellent enantioselectivity (>99% enantiomeric excess) and high yields. sctunisie.org Future work will likely focus on developing novel, non-precious metal catalysts (e.g., based on iron or copper) and new chiral ligands, such as those derived from natural products like noscapine, to improve cost-effectiveness and accessibility. sci-hub.se
Biocatalysis : The use of whole-cell biocatalysts or isolated enzymes offers a highly sustainable pathway. researchgate.net While research has successfully employed Lactobacillus curvatus for the enantioselective bioreduction of the related 1-(2-chlorophenyl)ethanone, a future direction is to screen and engineer enzymes (e.g., ketoreductases) that can efficiently reduce 1-(2-chlorophenyl)propan-1-one to a specific enantiomer of this compound under mild, aqueous conditions. researchgate.net This approach aligns with green chemistry principles by reducing the need for harsh reagents and organic solvents. researchgate.net
Process Intensification : For scalable production, a shift towards one-pot syntheses and continuous flow reactors is anticipated. metu.edu.trmdpi.com These methods can improve safety, reduce reaction times, minimize waste from intermediate purification steps, and allow for more precise control over reaction parameters, ultimately leading to higher yields and purity. mdpi.com Research into techniques like microwave-assisted synthesis or solvent-free grinding could further enhance the environmental profile of the production process. mdpi.com
| Method | Key Features | Potential Advantages | Future Research Focus |
|---|---|---|---|
| Asymmetric Hydrogenation | Uses a chiral metal catalyst (e.g., Ru-diphosphine) to selectively form one enantiomer from a ketone. sctunisie.org | High enantioselectivity (>99% ee reported for similar alcohols), high yield. sctunisie.org | Development of cheaper, more abundant metal catalysts; novel ligand design. |
| Catalytic Asymmetric Addition | Addition of an organometallic reagent (e.g., diethylzinc) to an aldehyde using a chiral catalyst. sci-hub.se | Good for carbon-carbon bond formation; can use natural product-derived catalysts. sci-hub.se | Expanding the scope of catalysts and reagents for improved efficiency. |
| Biocatalytic Reduction | Employs enzymes or whole-cell organisms (e.g., yeast, bacteria) to reduce the ketone. researchgate.net | Environmentally friendly (mild, aqueous conditions), high stereoselectivity. researchgate.net | Enzyme screening and engineering for specific substrates; process optimization. |
Exploration of Novel Therapeutic Applications and Undiscovered Biological Targets
While this compound is a valuable synthetic intermediate, its own biological profile and that of its close derivatives suggest untapped therapeutic potential. sctunisie.org Future research will focus on systematically screening this compound and its analogues to identify novel bioactivities and the biological targets through which they act.
Central Nervous System (CNS) Applications : Structurally related compounds, such as metabolites of bupropion (B1668061), are known to function as norepinephrine-dopamine reuptake inhibitors (NDRIs). smolecule.com This provides a strong rationale for investigating this compound and its amino-derivatives for potential antidepressant, anxiolytic, or other psychotropic effects. smolecule.comguidechem.comnih.gov Undiscovered targets within the CNS could include various G-protein coupled receptors or ion channels that have not yet been explored. evitachem.com
Antimicrobial and Antifungal Activity : Research has indicated that chlorinated phenols and related structures can exhibit antimicrobial and antifungal properties. smolecule.com A future avenue of research is to perform broad-spectrum screening of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains. The mechanism could involve the disruption of microbial metabolic pathways or cellular processes. smolecule.com
Metabolic Regulation : Environmental pollutants with chlorinated phenyl structures have been shown to activate nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.gov These receptors are master regulators of drug and xenobiotic metabolism. Future studies could explore whether this compound acts as a ligand for these or other nuclear receptors, which could have implications for treating metabolic disorders or for understanding drug-drug interactions. nih.gov
Advanced Mechanistic Characterization of Bioactivity and Structure-Function Relationships
A deep understanding of how this compound interacts with biological systems at a molecular level is critical for its development. Future research must move beyond preliminary screening to detailed mechanistic and structural studies.
Chirality and Biological Recognition : The stereochemistry of chiral alcohols is often paramount to their biological function. cymitquimica.com Advanced studies will need to characterize the individual enantiomers, (R)- and (S)-1-(2-chlorophenyl)propan-1-ol, separately. Techniques like X-ray crystallography of the pure enantiomer bound to its target protein or advanced mass spectrometry can elucidate the specific binding interactions and explain why one enantiomer is more active than the other. researchgate.net
Role of the Chlorophenyl Group : The 2-chloro substituent significantly influences the molecule's electronic properties, lipophilicity, and steric profile. Future research should employ computational modeling (e.g., molecular docking) and biophysical techniques (e.g., surface plasmon resonance) to understand how this group contributes to target binding affinity and selectivity. This involves dissecting the hydrophobic and potential halogen-bonding interactions between the chlorophenyl ring and the target's binding pocket.
Metabolic Profiling : Understanding how the compound is metabolized is crucial. In vivo and in vitro studies using liver microsomes will be essential to identify the major metabolites, the enzymes responsible (e.g., cytochrome P450s), and whether these metabolites are active, inactive, or contribute to off-target effects. smolecule.com
Design of Next-Generation Analogues with Enhanced Efficacy, Selectivity, and Reduced Environmental Impact
Building on an advanced understanding of its structure-function relationships, the rational design of next-generation analogues of this compound represents a significant future direction. The goal is to optimize its properties for specific applications while minimizing undesirable effects.
Q & A
What are the optimal conditions for synthesizing 1-(2-Chlorophenyl)propan-1-ol to maximize yield and purity?
Answer:
The synthesis typically involves a Grignard reaction between 2-chlorobenzaldehyde and ethyl magnesium bromide, followed by acidic hydrolysis. Key steps include:
- Reagent Ratios: Use a 1:1.2 molar ratio of aldehyde to Grignard reagent to ensure complete conversion.
- Temperature Control: Maintain the reaction at 0–5°C during Grignard addition to minimize side reactions.
- Purification: Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 8:2 v/v) to isolate the product. Yield optimization (>75%) is achieved by quenching the reaction with saturated NH₄Cl and rigorous drying of intermediates .
How can enantiomeric excess (ee) of this compound be determined experimentally?
Answer:
Chiral HPLC is the gold standard. Use the following parameters:
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA |
| Mobile Phase | Hexane/isopropanol (99.5:0.5 v/v) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 225 nm |
| Retention Times | 30.0 min (major enantiomer), 33.6 min (minor) |
This method achieves baseline separation with an ee of 61% for the (R)-enantiomer, as validated in asymmetric synthesis studies .
What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.5–4.7 ppm (methine -OH), and δ 1.5–1.8 ppm (CH₂CH₃).
- ¹³C NMR: Signals at ~70 ppm (C-OH), 125–140 ppm (aromatic carbons), and 20–25 ppm (CH₂CH₃).
- IR Spectroscopy: Broad O-H stretch at ~3300 cm⁻¹, C-Cl stretch at 750 cm⁻¹.
- Mass Spectrometry: Molecular ion peak at m/z 170 (C₉H₁₁ClO⁺). Cross-validate with PubChem data for consistency .
How does the ortho-chlorine substituent influence reactivity in nucleophilic substitution reactions compared to para-substituted analogs?
Answer:
The ortho-chlorine group induces steric hindrance and electron-withdrawing effects, reducing nucleophilic attack rates. For example:
- Kinetic Comparison: Reactions with NaBH₄ show 20% lower yield for the ortho-isomer versus para-substituted analogs due to hindered access to the carbonyl group.
- Electronic Effects: DFT calculations indicate a 15% increase in activation energy for ortho-substituted derivatives. Optimize by using bulkier nucleophiles or elevated temperatures .
What strategies mitigate side reactions during oxidation of this compound to its ketone?
Answer:
- Oxidizing Agent: Use pyridinium chlorochromate (PCC) in anhydrous dichloromethane at 0°C to avoid over-oxidation to carboxylic acids.
- Monitoring: Track reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/EtOAc 7:3).
- Workup: Quench with isopropanol to reduce chromium byproducts, followed by filtration through Celite. Yields >85% are achievable .
How do solvent polarity and temperature influence stereochemical outcomes in asymmetric synthesis?
Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance enantioselectivity by stabilizing transition states. For example, ee increases from 50% (toluene) to 65% (DMF).
- Temperature: Lower temperatures (−20°C) favor kinetic control, improving ee by 10–15%. Use design of experiments (DoE) to optimize parameters .
What contradictions exist in reported biological activities of derivatives, and how can they be resolved?
Answer:
- Contradictions: Antimicrobial studies report MIC values ranging from 10 μM to 100 μM for similar derivatives.
- Resolution: Standardize assays using Clinical and Laboratory Standards Institute (CLSI) protocols. Verify compound purity (>98% via HPLC) and use isogenic microbial strains. Reproducibility is confirmed when MIC values converge within ±5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
